molecular formula C3H2F2O3 B15202058 3,3-Difluoro-2-oxopropanoic acid

3,3-Difluoro-2-oxopropanoic acid

Cat. No.: B15202058
M. Wt: 124.04 g/mol
InChI Key: KBNGKHIAYPRWHR-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-oxopropanoic acid is an organic compound with the molecular formula C3H2F2O3. It is characterized by the presence of two fluorine atoms and a keto group attached to a propanoic acid backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-oxopropanoic acid typically involves the fluorination of suitable precursors. One common method includes the reaction of 4,4-difluoro-3-oxobutanoic acid ester with chlorine to form 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester. This intermediate is then converted to 3,3-difluoro-1,1-dichloro-2-propanone, which is subsequently reacted with a basic aqueous solution to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,3-Difluoro-2-oxopropanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorine atoms for enhanced activity and stability.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-oxopropanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The keto group can participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-oxopropanoic acid is unique due to its combination of fluorine atoms and a keto group, which imparts distinct reactivity and stability.

Properties

Molecular Formula

C3H2F2O3

Molecular Weight

124.04 g/mol

IUPAC Name

3,3-difluoro-2-oxopropanoic acid

InChI

InChI=1S/C3H2F2O3/c4-2(5)1(6)3(7)8/h2H,(H,7,8)

InChI Key

KBNGKHIAYPRWHR-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(=O)O)(F)F

Origin of Product

United States

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